molecular formula C17H16N4O B11460417 6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11460417
M. Wt: 292.33 g/mol
InChI Key: CBGMJNZOYFOSKA-UHFFFAOYSA-N
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Description

6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring substituted with a benzyl group and a 3-methylphenylamino group. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 3-methylphenyl isocyanate to form an intermediate, which then undergoes cyclization with cyanuric chloride to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted triazine compounds with new functional groups replacing the original substituents.

Scientific Research Applications

6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and its substituents play a crucial role in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methylbenzyl alcohol
  • 3-(benzylamino)-1,2,4-triazine
  • 6-benzyl-1,2,4-triazine-3,5-diamine

Uniqueness

6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both benzyl and 3-methylphenylamino groups enhances its potential for diverse applications, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

6-benzyl-3-(3-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H16N4O/c1-12-6-5-9-14(10-12)18-17-19-16(22)15(20-21-17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,18,19,21,22)

InChI Key

CBGMJNZOYFOSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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